molecular formula C13H14N2O5 B1176057 tcmR protein CAS No. 147415-87-0

tcmR protein

Cat. No.: B1176057
CAS No.: 147415-87-0
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Description

The TcmR protein is a transcriptional repressor encoded by the soil bacterium Streptomyces glaucescens . It functions as a key regulatory component in the tetracenomycin C (TcmC) biosynthetic gene cluster, which produces an anthracycline-like antitumor antibiotic . TcmR regulates its own expression and that of the adjacent tcmA gene, which encodes a tetracenomycin C exporter that confers resistance to the antibiotic . The primary mechanism of action involves TcmR binding to an operator region that encompasses the promoters of both the tcmA and tcmR genes, thereby inhibiting their transcription . This repression is lifted in the presence of the small molecule ligand, tetracenomycin C. Genetic and biochemical evidence confirms that tetracenomycin C induces transcription by binding to the this compound, causing it to dissociate from the DNA operator site . This genetic switch makes TcmR a protein of significant interest in molecular biology and microbiology research for studying the regulation of antibiotic biosynthesis, bacterial self-resistance mechanisms, and the fundamental principles of gene repression and derepression. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147415-87-0

Molecular Formula

C13H14N2O5

Synonyms

tcmR protein

Origin of Product

United States

Genomic Organization and Genetic Context of the Tcmr Gene

Localization of tcmR within the Streptomyces glaucescens Genome

The genomic placement of tcmR is not random; it is intricately linked with the very genes it regulates, ensuring a coordinated and efficient response to environmental or cellular signals.

Association with the Tetracenomycin (TCM) Biosynthetic Gene Cluster

The tcmR gene is an integral part of the tetracenomycin (TCM) biosynthetic gene cluster. ontosight.aipnas.org This cluster contains a collection of genes responsible for the enzymatic machinery required to synthesize tetracenomycin C. uniprot.orguniprot.orguniprot.org The close physical proximity of the regulatory gene to the structural genes allows for tight and coordinated regulation of the entire metabolic pathway. The clustering of biosynthetic genes with their regulators is a common feature in prokaryotic secondary metabolite production.

The TCM biosynthetic gene cluster includes a suite of genes encoding various enzymes essential for the synthesis of tetracenomycin C. uniprot.orguniprot.orguniprot.org

Positional Relationship to Divergently Oriented Genes, specifically tcmA

The tcmR gene is positioned in a head-to-head, or divergent, orientation with the tcmA gene. nih.govnih.gov This arrangement means that their promoter regions are located in the intergenic space between them, and they are transcribed in opposite directions. nih.gov The tcmA gene encodes a protein that confers resistance to tetracenomycin C, likely by acting as an export pump to remove the antibiotic from the cell. secondarymetabolites.org This divergent organization is a key feature of their co-regulation, allowing a single regulatory protein, TcmR, to control both its own expression and the expression of the resistance gene. nih.govnih.gov

Transcriptional Units and Operonic Structures Involving tcmR

The expression of tcmR is finely tuned through a sophisticated interplay of transcriptional units and regulatory elements.

Co-transcription with Adjacent Genes

Evidence suggests that tcmR is co-transcribed with other genes in the TCM cluster. secondarymetabolites.org This co-transcription ensures that the necessary components for regulation and resistance are produced in a coordinated manner. The operonic structure allows for the efficient and simultaneous expression of multiple genes from a single promoter.

Analysis of Promoter Regions and Regulatory Elements Governing tcmR Expression

The regulatory hub for both tcmR and tcmA lies within the intergenic region that separates them. nih.gov This region contains the promoter sequences for both genes and a specific DNA sequence known as the operator. nih.govnih.gov The TcmR protein functions as a transcriptional repressor by binding to this operator region. nih.govnih.gov This binding event physically blocks the transcription machinery from accessing the promoters of both the tcmR and tcmA genes, thereby inhibiting their expression. nih.gov

Interestingly, the repression by TcmR is relieved in the presence of tetracenomycin C. nih.gov The antibiotic acts as an inducer, binding to the this compound and causing a conformational change that prevents it from binding to the operator DNA. nih.gov This derepression allows for the transcription of tcmA, leading to the production of the resistance protein, and also modulates the expression of tcmR itself in a classic negative feedback loop. nih.govnih.gov Inactivation of the tcmR gene has been shown to result in the constitutive transcription of the tcmA gene, further confirming the repressor function of the this compound. nih.govnih.gov

Table 1: Genes Involved in the Tetracenomycin C Biosynthetic Cluster

GeneProductFunction
tcmRThis compoundTranscriptional repressor of the tcm gene cluster. nih.govnih.govebi.ac.uk
tcmATcmA proteinProvides resistance to tetracenomycin C, likely through export. secondarymetabolites.org
tcmGTetracenomycin A2 monooxygenase-dioxygenaseCatalyzes the final hydroxylation steps in tetracenomycin C biosynthesis. uniprot.org
tcmMTetracenomycin polyketide synthase acyl carrier proteinA core component of the polyketide synthase complex. uniprot.org
tcmNBifunctional cyclase/O-methyltransferaseInvolved in the cyclization and modification of the polyketide backbone. uniprot.orgebi.ac.uk
tcmPO-methyltransferaseBelieved to be involved in the modification of the polyketide intermediate. secondarymetabolites.org

Molecular Architecture and Mechanism of Tcmr Protein Function

Structural Basis of TcmR Protein Activity

The activity of the this compound is rooted in its three-dimensional structure, which it shares with other members of the widespread TetR family of regulators. nih.govnih.gov This conserved structure provides the framework for its dual functions of DNA binding and ligand recognition.

TcmR, like other proteins in the TetR family, is characterized by a conserved structural blueprint consisting of an N-terminal DNA-binding domain and a C-terminal ligand-binding/dimerization domain. nih.govnih.gov The N-terminal domain typically contains a helix-turn-helix (HTH) motif, a common feature in DNA-binding proteins, which is responsible for recognizing and binding to specific DNA sequences. davidson.eduebi.ac.uk The larger C-terminal domain is involved in recognizing and binding to inducing molecules, which in the case of TcmR, is tetracenomycin C. nih.govnih.gov This domain is also crucial for the formation of the functional dimeric state of the protein. nih.gov

TcmR functions as a homodimer, a common characteristic of TetR family regulators. nih.govnih.gov This dimerization is essential for its high-affinity binding to its DNA operator site. The two subunits of the dimer interact, creating a structure that can effectively recognize and bind to the dyad symmetry often found in their target DNA sequences. nih.govplos.org The dimerization interface is a conserved structural feature among the TetR class of repressors. davidson.edu The cooperative binding of the dimer to the operator DNA is a key aspect of its regulatory function. embopress.org

Dimeric Nature and Implications for DNA Binding

DNA-Binding Specificity and Operator Recognition

The ability of the this compound to act as a specific repressor hinges on its capacity to recognize and bind to a precise DNA sequence within the regulatory region of the genes it controls.

Experimental evidence, including gel retardation and footprinting assays, has demonstrated that the this compound binds to a specific operator region located in the intergenic space between the divergently transcribed tcmA and tcmR genes. nih.govnih.govresearchgate.net This operator region encompasses the promoter elements of both genes, allowing TcmR to effectively repress their transcription simultaneously. nih.gov The binding of TcmR to this site is inhibited by the antibiotic tetracenomycin C, the end product of the biosynthetic pathway, providing a classic example of feedback inhibition at the transcriptional level. nih.govnih.gov

The operator site recognized by TcmR, like those of many other TetR family repressors, contains palindromic or near-palindromic sequences. nih.gov Palindromic sequences, which read the same forwards and backwards on opposite DNA strands, are a common feature of binding sites for dimeric DNA-binding proteins. mpg.de This symmetry in the DNA sequence mirrors the dimeric nature of the this compound, allowing for a highly specific and stable interaction. nih.gov While the precise nucleotide sequence of the TcmR operator has been identified, the core principle of a palindromic or pseudo-palindromic motif is a conserved feature for this family of regulators. nih.govnih.gov

Molecular Interactions between this compound and DNA

The this compound, a member of the TetR family of transcriptional regulators, functions as a homodimer to control gene expression. nih.govfrontiersin.org Each monomer of TcmR is characterized by a conserved N-terminal DNA-binding domain (NTD) that contains a helix-turn-helix (HTH) structural motif. frontiersin.orgebi.ac.ukebi.ac.uk This HTH motif is central to the protein's ability to recognize and bind to specific DNA sequences. The DNA-binding domain of TcmR is composed of three α-helices, with the second and third helices forming the HTH structure. ebi.ac.ukebi.ac.uk

The interaction between the this compound and its DNA operator site is highly specific. The third helix of the HTH motif, often termed the "recognition helix," inserts into the major groove of the DNA. ebi.ac.uk This insertion allows for direct contact between the amino acid side chains of the helix and the edges of the DNA base pairs, facilitating sequence-specific recognition. nih.gov TcmR binds to palindromic operator sequences located in the promoter region of the genes it regulates. mdpi.comnih.gov Specifically, it targets the overlapping and divergently transcribed promoter regions of the tcmA gene, which encodes a tetracenomycin C efflux pump, and its own regulatory gene, tcmR. ebi.ac.uknih.gov By binding to this operator, TcmR physically obstructs the binding of RNA polymerase, thereby repressing the transcription of both genes. nih.govunil.ch

Ligand-Induced Conformational Changes and Regulatory Dynamics

TcmR is a key repressor in the biosynthetic gene cluster for the polyketide antibiotic tetracenomycin C in Streptomyces glaucescens. ebi.ac.ukmdpi.com Its primary role is to regulate the expression of resistance mechanisms in response to the presence of this antibiotic. ebi.ac.ukebi.ac.uk Tetracenomycin C itself functions as the natural inducer molecule for the this compound. In the absence of tetracenomycin C, the TcmR repressor is active and bound to its DNA operator, preventing the expression of the resistance gene tcmA. nih.govnih.gov

When the intracellular concentration of tetracenomycin C rises, the antibiotic binds directly to the this compound. This binding event initiates a signaling cascade that leads to the derepression of the target genes. mdpi.comunil.ch This mechanism is a classic example of a one-component signal transduction system, where the sensor and the regulatory output are contained within a single protein. mdpi.comnih.gov The TcmR system ensures that the energy-intensive process of producing the efflux pump encoded by tcmA is only activated when the antibiotic is present and poses a threat to the cell. mdpi.comunil.ch

The regulation of TcmR's DNA-binding activity by tetracenomycin C is achieved through an allosteric mechanism. mdpi.comacs.org TcmR homodimers possess a modular structure, with each monomer containing the N-terminal DNA-binding domain (NTD) and a larger C-terminal ligand-binding domain (CTD) which is responsible for dimerization and inducer recognition. nih.govfrontiersin.org The binding of the inducer molecule, tetracenomycin C, occurs within a specialized pocket in the CTD. nih.govmdpi.com

This ligand-binding event triggers a significant conformational change that propagates from the CTD to the NTD. mdpi.comnih.gov This structural rearrangement alters the relative orientation of the two DNA-binding domains within the homodimer. The change in conformation effectively reduces the protein's affinity for its palindromic DNA operator sequence. mdpi.comunil.ch Unable to maintain a stable grip on the DNA, the TcmR-ligand complex dissociates from the promoter region. nih.gov This dissociation unblocks the promoter, allowing RNA polymerase to access the site and initiate the transcription of the tcmA and tcmR genes, thus activating the resistance mechanism. nih.govunil.ch

While the general principle of ligand-induced allosteric derepression is a hallmark of the TetR family, the specifics of ligand recognition and binding show considerable diversity across its members. mdpi.comnih.gov The ligands themselves are extraordinarily varied, ranging from antibiotics and toxic compounds to metabolic intermediates and cell-signaling molecules. nih.gov

Structural analyses of various TetR family regulators (TFRs) have revealed different modes of ligand entry into the binding pocket. nih.gov

Side Entry: Proteins such as TetR (which binds tetracycline) and QacR exhibit a "side entry" portal for their ligands, located distally from the dimerization interface. nih.gov

Front Entry: In other regulators like CmeR and SimR, the ligand is believed to enter from the "front" of the protein. nih.gov

Top Entry: A "top entry" mechanism is observed in regulators such as DesT and EthR. nih.gov

Trapped Ligand: In some cases, like RolR which binds resorcinol, the ligand is completely enclosed within the protein with no obvious entry channel, suggesting a significant conformational change is required for its entry and exit. nih.gov

This diversity in ligand recognition and binding architecture highlights the evolutionary adaptability of the TFR scaffold. When compared to other families of transcriptional regulators, TFRs, like LacI- and MerR-family proteins, typically function as one-component systems with distinct domains for DNA binding and ligand sensing. mdpi.com This contrasts with regulators like the MarR-family, which utilize the same domain for both DNA binding and ligand interaction. mdpi.com

Regulatory Network and Control of Tetracenomycin Biosynthesis by Tcmr Protein

Transcriptional Repression by TcmR Protein

The this compound exerts its regulatory effects through direct interaction with the DNA, functioning as a classic repressor. It belongs to the TetR family of regulators, a widespread group of transcriptional control proteins in bacteria. nih.gov These proteins typically act as dimers and bind to specific operator sequences on the DNA to inhibit gene transcription. nih.gov

The tcmA gene and the tcmR gene are oriented divergently, with their promoter regions located in the intergenic space. nih.gov The this compound binds to an operator region that is strategically located, encompassing the promoters for both the tcmA and tcmR genes. nih.gov This binding physically obstructs the RNA polymerase from initiating transcription of the tcmA gene, which is responsible for tetracenomycin C resistance. nih.govnih.gov The repression of tcmA is relieved in the presence of tetracenomycin C, which acts as an inducer. nih.gov Tetracenomycin C binds to the this compound, causing a conformational change that reduces its affinity for the operator DNA, thus allowing the transcription of tcmA to proceed. nih.gov

In a classic example of negative feedback, the this compound also controls its own synthesis. nih.gov By binding to the operator region that overlaps with its own promoter, TcmR represses the transcription of the tcmR gene. nih.gov This autoregulatory loop ensures that the levels of the TcmR repressor protein are maintained within an appropriate range, preventing excessive repression of the tetracenomycin biosynthetic genes. aps.org Like the regulation of tcmA, the presence of tetracenomycin C also inhibits TcmR binding to its own promoter, leading to an increase in tcmR transcription. nih.gov

Direct Repression of tcmA Gene Transcription

Impact of tcmR Gene Inactivation

To fully understand the role of TcmR, researchers have studied the consequences of inactivating the tcmR gene. These studies have provided clear evidence of its function as a repressor and its importance in controlling tetracenomycin C production.

The most direct and predictable outcome of inactivating the tcmR gene is the constitutive transcription of the tcmA gene. nih.gov In the absence of a functional TcmR repressor, the tcmA promoter is always accessible to RNA polymerase, leading to continuous gene expression, irrespective of the presence of tetracenomycin C. nih.gov This phenotype confirms the role of TcmR as the primary repressor of tcmA transcription. nih.gov

Phenotypic Consequences, such as Constitutive tcmA Transcription

Integration of TcmR-mediated Regulation into Broader Cellular Control Mechanisms

The regulatory circuit controlled by TcmR does not operate in isolation. It is integrated into the broader network of cellular control mechanisms that govern secondary metabolism and stress responses in Streptomyces. frontiersin.orgnih.gov The production of antibiotics like tetracenomycin C is often linked to morphological differentiation and is influenced by various global regulators that respond to nutritional signals and other environmental stresses. frontiersin.org The TcmR system provides a specific layer of control, fine-tuning the expression of the tetracenomycin gene cluster in response to the presence of the antibiotic itself. This feedback mechanism is a common strategy in antibiotic-producing organisms to prevent self-toxicity and to coordinate the expression of biosynthetic and resistance genes. nih.gov

Potential Cross-talk with Other Regulatory Proteins and Pathways

The this compound functions as a pathway-specific transcriptional repressor, directly controlling the expression of the tcmA resistance gene and its own gene, tcmR, within the tetracenomycin C (TCM C) biosynthetic gene cluster. mdpi.comresearchgate.netontosight.ai While its direct targets are localized, the regulation of TCM C biosynthesis is integrated into the complex metabolic state of Streptomyces through extensive cross-talk with global regulatory networks. These higher-level regulators sense broad physiological and environmental signals, and in turn, modulate the expression of numerous genes, including pathway-specific regulators like TcmR. researchgate.net

The production of secondary metabolites in Streptomyces is governed by a hierarchical regulatory cascade. nih.govnih.gov At the top of this hierarchy are global regulators that coordinate primary and secondary metabolism with morphological differentiation. mdpi.com These regulators respond to signals such as nutrient availability and stress, and their influence cascades down to affect the expression of pathway-specific activators or repressors. nih.govresearchgate.net Although direct protein-protein interaction or promoter binding between a global regulator and TcmR has not been explicitly detailed, the activity of the tcm cluster is invariably influenced by the cellular state established by these master switches.

Several key global regulatory systems in Streptomyces are known to create a complex web of cross-talk, affecting the production of multiple antibiotics. researchgate.net It is through these interconnected networks that the activity of the TcmR-controlled pathway is likely influenced.

Table 1: Key Global Regulators in Streptomyces and Their Potential Influence on Secondary Metabolism

Regulator Sensing Role / Signal Function in Secondary Metabolism Potential Cross-talk Mechanism
DasR Senses N-acetylglucosamine (GlcNAc) levels, linking nutrient stress to development. embopress.org Acts as a pleiotropic repressor that links nutrient sensing to the onset of antibiotic production. embopress.org Connects the status of cell wall turnover and chitin (B13524) degradation to the activation of secondary metabolite pathways. researchgate.net
Crp Senses carbon source availability via cAMP. Acts as a global regulator of antibiotic production, binding to the promoters of multiple biosynthetic gene clusters. mdpi.comasm.org Directly or indirectly influences the transcription of cluster-situated regulators (CSRs), potentially including the tcm cluster. mdpi.comasm.org
PhoR-PhoP A two-component system that senses phosphate (B84403) concentration. nih.govnih.gov Controls the production of multiple antibiotics, including actinorhodin (B73869) and undecylprodigiosin, often by regulating CSRs. nih.gov Interacts with other global regulators like GlnR (nitrogen) and AfsR, forming a regulatory hub that responds to nutritional status. researchgate.netnih.gov
AfsR/AfsS Senses multiple signals via phosphorylation by serine/threonine kinases. nih.gov A pleiotropic regulator that activates the biosynthesis of several antibiotics. nih.govnih.gov Engages in cross-talk with the PhoP/PhoR system, integrating phosphate signals with other cellular cues to control secondary metabolism. researchgate.netnih.gov

| AdpA | A key transcriptional regulator activated by the γ-butyrolactone signal, A-factor. nih.gov | Controls a large regulon involved in both morphological differentiation and the production of secondary metabolites. nih.govmdpi.com | Acts as a master switch that translates quorum-sensing signals into a global change in gene expression affecting antibiotic synthesis. nih.gov |

Influence of Environmental Cues on TcmR Activity

The activity of the this compound and the biosynthesis of tetracenomycin C are profoundly influenced by environmental cues. These signals are interpreted by the bacterium's regulatory networks, leading to an adjustment in the metabolic output, including the production of secondary metabolites. The regulation of antibiotic synthesis is a response to factors such as nutrient availability, chemical stress, and pH, which signal changes in the external environment or the cell's internal physiological state. nih.govembopress.orgmdpi.com

Nutrient limitation is a primary trigger for the onset of secondary metabolism in Streptomyces. embopress.org The depletion of key nutrients like carbon, nitrogen, or phosphate is sensed by global regulatory systems (such as Crp and PhoP), which in turn modulate the expression of biosynthetic gene clusters. nih.govasm.org This ensures that resources are diverted to the production of specialized compounds like antibiotics when growth becomes limited.

Specific chemical stressors have also been observed to directly impact the production of TCM C, suggesting a modulation of the TcmR regulatory circuit. For instance, the addition of low concentrations of ethanol (B145695) to S. glaucescens cultures has been shown to stimulate the production of TCM C. researchgate.nettandfonline.com This response indicates that TcmR-mediated repression can be overcome or influenced by cellular stress conditions, leading to enhanced antibiotic synthesis. Similarly, pH shock is another environmental stressor known to trigger or boost antibiotic production in various Streptomyces species, highlighting a conserved mechanism for responding to environmental instability. tandfonline.com

Table 2: Influence of Environmental Cues on Tetracenomycin C and Streptomyces Secondary Metabolism

Environmental Cue Observed Effect Implied Mechanism of Action on TcmR/TCM C Pathway
Nutrient Depletion Triggers the onset of secondary metabolism and antibiotic production. embopress.org Depletion of primary nutrients (e.g., phosphate, preferred carbon sources) is sensed by global regulators (PhoP, Crp), which relieve repression or activate transcription of biosynthetic gene clusters. nih.gov
Ethanol Stress Stimulation of tetracenomycin C production in S. glaucescens at concentrations of 1-3%. researchgate.nettandfonline.com Ethanol-induced cellular stress may alter membrane fluidity or trigger a general stress response that overrides or modulates TcmR-mediated repression, leading to increased pathway flux. tandfonline.com
pH Shock Acidic pH shock enhances the production of antibiotics like actinorhodin and methylenomycin in S. coelicolor. tandfonline.com Changes in external pH act as a signal that is transduced through regulatory systems, altering the transcriptional landscape to favor the production of secondary metabolites as a survival response. tandfonline.com

| Phosphate Limitation | Affects the production of multiple antibiotics through the PhoR-PhoP two-component system. nih.gov | Low phosphate levels lead to the activation of the PhoP regulator, which can directly or indirectly influence the expression of pathway-specific regulators controlling antibiotic synthesis. researchgate.netnih.gov |

Physiological and Ecological Significance of Tcmr Protein

Contribution to Secondary Metabolite Production

Role in the Biosynthesis of Tetracenomycin Antibiotics

The TcmR protein acts as a negative regulator of tetracenomycin C biosynthesis in Streptomyces glaucescens. asm.orgnih.govdntb.gov.uaasm.org It represses the transcription of genes involved in the tetracenomycin C biosynthetic gene cluster, specifically by binding to the intergenic region between the tcmR and tcmA genes. asm.orgnih.govnih.gov The tcmA gene product is a resistance and export protein for tetracenomycin C. nih.govmaynoothuniversity.ie By repressing tcmA, TcmR is indirectly linked to the accumulation of tetracenomycin C, as lower levels of the export pump could lead to higher intracellular concentrations of the antibiotic. Furthermore, the repression of tcmR itself, which is divergently transcribed from tcmA, suggests a complex autoregulatory mechanism. asm.orgnih.govnih.gov

Research indicates that transcription of the tcmA gene is inducible by tetracenomycin C, and inactivation of the tcmR gene results in constitutive transcription of tcmA. nih.gov Gel retardation studies have demonstrated that the this compound binds to the tcmA-tcmR intergenic region in vitro, and this binding is inhibited by tetracenomycin C. nih.gov This suggests a feedback loop where the presence of the end-product, tetracenomycin C, can influence its own regulation by interfering with TcmR binding.

Fitness Advantages Conferred by Regulated Antibiotic Production

The regulated production of secondary metabolites, such as antibiotics, provides significant fitness advantages to Streptomyces species in their natural environment. mdpi.comfrontiersin.orgbiorxiv.org Antibiotics serve as a means of competition against other microorganisms for resources and space. mdpi.comfrontiersin.orgbiorxiv.org The ability to control the timing and level of antibiotic production, mediated by regulators like TcmR, allows Streptomyces glaucescens to conserve energy and resources when the antibiotic is not needed and to deploy it effectively when facing competition. biorxiv.org

Producing antibiotics can be metabolically costly. biorxiv.org Therefore, tight regulation ensures that these resources are not wasted during periods of rapid growth or when competitors are absent. The induction of tcmA transcription by tetracenomycin C itself, and its repression by TcmR, suggests a mechanism where the cell can sense the presence of the antibiotic (perhaps indicating a certain growth phase or environmental condition) and adjust its resistance and export capabilities accordingly. This fine-tuning of antibiotic production and resistance contributes to the survival and dominance of Streptomyces glaucescens in competitive microbial communities. frontiersin.org

Adaptive Responses of Streptomyces glaucescens

This compound's Involvement in Environmental Adaptation and Stress Response

As a transcriptional repressor, the this compound's role in regulating gene expression can contribute to the adaptive responses of Streptomyces glaucescens to environmental changes and stresses. ugr.esaps.org While the direct involvement of TcmR in a wide range of stress responses beyond antibiotic production regulation requires further investigation, its control over the tcmA gene, which is linked to antibiotic resistance, is a clear example of adaptation to the presence of the toxic secondary metabolite it produces. nih.govnih.gov

Antibiotic production itself can be considered a response to environmental cues, such as nutrient availability or the presence of competing microorganisms. mdpi.comfrontiersin.orgbiorxiv.org The regulatory network involving TcmR allows Streptomyces glaucescens to sense these cues indirectly and adjust its metabolic activity accordingly. biorxiv.org Although the search results highlight general mechanisms of stress response and adaptation in bacteria, including Streptomyces, the specific role of TcmR in broader environmental adaptation or stress response pathways beyond tetracenomycin regulation is not extensively detailed. ugr.esaps.orgmdpi.comfrontiersin.org However, given that secondary metabolism is often linked to stress and environmental signals, it is plausible that TcmR's regulatory activity is integrated into these broader adaptive networks. mdpi.comfrontiersin.orgnih.gov

Interplay with Cellular Differentiation or Morphogenesis (if applicable)

In Streptomyces, secondary metabolism, including antibiotic production, is often linked to morphological differentiation, such as the formation of aerial mycelia and spores. mdpi.comnih.govresearchgate.netfrontiersin.org This complex developmental process is controlled by intricate regulatory cascades involving various signaling molecules and transcriptional regulators. nih.govresearchgate.netfrontiersin.org

While the this compound is primarily characterized for its role in regulating tetracenomycin C biosynthesis and resistance, some research suggests a potential interplay between secondary metabolism regulators and cellular differentiation. The tcmR gene is located in the tcmAR locus, and studies on this region have also touched upon its transcriptional analysis in Streptomyces glaucescens. nih.gov Although a direct role for TcmR in triggering or controlling specific stages of morphological differentiation in Streptomyces glaucescens is not explicitly detailed in the provided search results, the tight coupling between secondary metabolism and morphogenesis in Streptomyces in general suggests that regulators of antibiotic production, like TcmR, might indirectly influence or be influenced by the developmental program. mdpi.comnih.govresearchgate.netfrontiersin.org For instance, the signals that trigger the onset of differentiation might also activate or repress the expression of genes in the tetracenomycin cluster, potentially through regulators like TcmR. nih.govresearchgate.net Further research would be needed to elucidate any direct or indirect links between TcmR function and the complex processes of cellular differentiation and morphogenesis in Streptomyces glaucescens.

Evolutionary Analysis of the Tcmr Protein and Tetr Family Regulators

Phylogenetic Relationships of TcmR Protein Homologs

Phylogenetic analysis of this compound homologs helps to trace its evolutionary lineage and understand its relationship to other members of the TetR family. Such analyses often involve comparing amino acid sequences to infer evolutionary distances and construct phylogenetic trees.

Conservation of TcmR across Streptomyces Species and other Actinobacteria

Studies on the conservation of TcmR and its homologs across Streptomyces species and other Actinobacteria reveal patterns of evolutionary maintenance. While specific data on the broad conservation of tcmR itself across a vast number of Streptomyces species was not explicitly detailed in the search results, the broader context of conserved genes and regulatory systems within Streptomyces and Actinobacteria suggests that key regulators involved in essential processes or the production of widely distributed secondary metabolites are likely to exhibit some degree of conservation. For example, some two-component systems (TCSs) are highly conserved across numerous Streptomyces species, suggesting conservation of crucial regulatory pathways. researchgate.netbiorxiv.orgbiorxiv.org Similarly, certain regulatory proteins involved in metabolic processes show conserved binding sites in the promoters of their target genes across different Streptomyces species, indicating evolutionary conservation of these regulatory interactions. nih.gov Given TcmR's role in tetracycline (B611298) biosynthesis, a trait present in various Streptomyces species, it is plausible that tcmR or closely related homologs are conserved within tetracycline-producing lineages.

Diversification of Ligand Specificity and Regulatory Functions within TFRs

The TetR family regulators are characterized by their remarkable diversity in ligand specificity and regulatory functions. nih.govasm.orgnih.govcalpaclab.com While the founding member, TetR, is known for regulating tetracycline resistance by binding tetracycline, TFRs have evolved to interact with a vast array of ligands, including other antibiotics, signaling molecules, carbohydrates, proteins, and metal ions. nih.govnih.gov This diversity in ligand binding allows TFRs to regulate a wide range of cellular processes beyond antibiotic resistance. TcmR, as a TFR involved in tetracycline biosynthesis, exemplifies this diversification. Instead of mediating resistance, it regulates the production of the antibiotic itself, likely responding to signals related to the cell's metabolic state or environmental cues. The structural basis for this diversification lies in the ligand-binding domain, which undergoes conformational changes upon ligand binding, thereby altering the regulator's affinity for DNA. nih.gov

Evolutionary Mechanisms Underlying this compound Function

The evolution of this compound function is shaped by various genetic mechanisms, including gene duplication, horizontal gene transfer, and adaptive evolution.

Gene Duplication and Horizontal Gene Transfer Events Affecting tcmR

Gene duplication and horizontal gene transfer (HGT) are significant drivers of bacterial genome evolution and can impact the distribution and diversification of regulatory genes like tcmR. Gene duplication can create redundant gene copies that can then diverge and acquire new functions (neofunctionalization) or partition ancestral functions (subfunctionalization). HGT allows for the acquisition of genetic material from other organisms, potentially introducing novel regulatory capabilities or spreading existing ones to new lineages. nih.govplos.orgwikipedia.org While direct evidence specifically detailing duplication or HGT events of the tcmR gene was not prominently found in the search results, studies on other bacterial genes and regulatory proteins highlight the importance of these mechanisms. For instance, HGT is recognized as a primary mechanism for the spread of antibiotic resistance genes in bacteria and plays a role in the evolution of bacteria that can degrade novel compounds. wikipedia.org Gene duplication has also been shown to contribute to the rapid activation and optimization of horizontally transferred genes. nih.gov Given that antibiotic biosynthesis gene clusters are often subject to HGT, it is plausible that associated regulatory genes like tcmR could also be transferred horizontally, contributing to the mosaic nature of microbial genomes. nih.gov

Adaptive Evolution of Regulatory Proteins

Regulatory proteins like TcmR are subject to adaptive evolution, where natural selection favors changes that improve their ability to regulate gene expression in response to specific signals or environmental conditions. researchgate.netplos.orgbiorxiv.orgnih.govfrontiersin.orgnih.gov This can involve changes in the DNA-binding domain to alter target specificity or changes in the ligand-binding domain to modify affinity or specificity for regulatory molecules. Adaptive evolution in regulatory elements and transcription factors contributes significantly to the evolution of gene regulation and expression. numberanalytics.com Studies have shown that adaptive substitutions are widespread in both protein-coding genes and regulatory elements. plos.org For regulatory proteins, adaptive evolution can lead to altered interaction specificity with their target DNA or ligands, allowing organisms to adapt to new ecological niches or optimize metabolic pathways. plos.orgfrontiersin.org Evolutionary coupling analysis can identify amino acid interactions that are conserved by natural selection and contribute to protein stability and function, providing insights into the adaptive evolution of proteins. frontiersin.org

Comparative Genomics of TcmR-like Regulatory Systems

Comparative genomics, the comparison of genomic features across different organisms, is a powerful tool for studying the evolution of regulatory systems like those involving TcmR. numberanalytics.comfrontiersin.orgnumberanalytics.comnih.govnih.gov By comparing the genomic context of tcmR and its homologs in different Streptomyces species and other bacteria, researchers can identify conserved gene clusters, regulatory elements, and potential co-regulated genes. This can reveal insights into the evolutionary history of tetracycline biosynthesis pathways and their associated regulatory networks. Comparative genomics can identify orthologous genes (genes in different species that evolved from a common ancestral gene) and paralogous genes (genes within a single genome that originated by duplication), helping to reconstruct the history of gene duplication and loss events. numberanalytics.comwikipedia.org Furthermore, comparing the arrangement of genes surrounding tcmR in different genomes can indicate whether the gene is part of a conserved operon or regulon, providing clues about its regulatory partners and functional context. Comparative genomics has been instrumental in understanding the evolution of gene regulation and identifying key adaptive mechanisms in bacteria. numberanalytics.comfrontiersin.org

While specific comprehensive comparative genomic studies focused solely on tcmR were not detailed in the search results, the principles of comparative genomics applied to other regulatory systems in Streptomyces and Actinobacteria are relevant. For instance, comparative analysis of Streptomyces genomes has revealed significant variability in gene content, including biosynthetic gene clusters, even among strains with high 16S rRNA gene identity, highlighting the dynamic nature of their genomes and the potential for HGT and other evolutionary events to shape their metabolic capabilities and regulatory networks. frontiersin.org

Methodological Approaches in Tcmr Protein Research

Genetic Manipulation Techniques

Genetic manipulation has been fundamental to understanding the in vivo function of the TcmR protein. By altering the genetic makeup of Streptomyces glaucescens, researchers can observe the direct consequences of TcmR's presence or absence.

To confirm the function of TcmR as a repressor, researchers employ gene inactivation strategies. nih.gov A primary method involves creating a tcmR null mutant, effectively deleting the gene from the organism's genome. This was achieved in Streptomyces glaucescens and has been a strategy in studying similar regulatory proteins. jmb.or.kr The inactivation of the tcmR gene leads to a clear and observable phenotype: the constitutive transcription of the tcmA gene. nih.gov The tcmA gene, which TcmR regulates, is normally only expressed when induced by tetracenomycin C. nih.gov Its constant expression in the tcmR mutant provides strong evidence that TcmR's function is to repress, or turn off, the tcmA gene. nih.gov Gene silencing, a broader category of techniques that includes gene inactivation, aims to prevent the expression of a specific gene to study its function. wikipedia.org

Table 1: Impact of tcmR Gene Inactivation

StrainGenotypetcmA TranscriptionPhenotype
Wild-TypetcmR+Inducible by tetracenomycin CRegulated antibiotic resistance
MutantΔtcmRConstitutive (always on)Unregulated antibiotic resistance

Reporter gene assays are powerful tools used to study how regulatory elements, like promoters, control gene expression. gbiosciences.comyoutube.combmglabtech.com In the context of TcmR research, a reporter gene—one that produces an easily measurable protein like luciferase or β-galactosidase—is fused to the promoter regions that TcmR is believed to control, namely the promoters for the tcmA and tcmR genes themselves. nih.govthermofisher.com This entire construct is placed into a vector and introduced into cells. promega.ca The amount of reporter protein produced directly correlates with the activity of the promoter. promega.ca These assays demonstrate that TcmR represses transcription from both promoters, as the presence of functional TcmR leads to a significant decrease in the reporter protein's signal. nih.gov This method allows for the quantitative measurement of promoter strength and the repressive effect of transcription factors. gbiosciences.com

Gene Inactivation and Deletion Strategies

Molecular Biology Techniques

A suite of in vitro molecular biology techniques has been essential for dissecting the precise mechanisms of TcmR's function, from its influence on RNA transcription to its direct interaction with DNA.

Transcriptional analysis is used to quantify the amount of specific mRNA, providing a direct measure of gene expression. The process begins with the purification of total RNA from cells. sigmaaldrich.compromega.sg For studying TcmR's effect, RNA is extracted from both wild-type and tcmR-inactivated Streptomyces strains. nih.gov

Northern Blotting : This classic technique is used to detect and measure specific RNA sequences. wikipedia.orgspringernature.com RNA samples are separated by size on a gel, transferred to a membrane, and then exposed to a labeled probe that is complementary to the target RNA, such as the tcmA transcript. sigmaaldrich.comazurebiosystems.com Studies using this method have shown that transcription of the tcmA gene is inducible by tetracenomycin C in wild-type cells, but is constitutively high in tcmR mutants. nih.gov

Reverse Transcription Quantitative PCR (RT-qPCR) : This is a highly sensitive method for detecting and quantifying RNA. promega.sgfrontiersin.org It involves converting RNA into complementary DNA (cDNA) with an enzyme called reverse transcriptase, followed by the amplification of the cDNA using PCR. mdpi.comnih.gov RT-qPCR can be used to precisely measure the levels of tcmA and tcmR transcripts under different conditions, confirming the repressive role of the this compound. frontiersin.org

S1 Nuclease Mapping : This technique was used to identify the precise transcriptional start sites for the tcmA and tcmR genes, revealing that they are transcribed divergently from an intergenic region. nih.gov

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique for studying protein-DNA interactions in vitro. thermofisher.comwikipedia.org The principle is that a DNA fragment bound to a protein migrates more slowly through a non-denaturing gel than a free, unbound DNA fragment. numberanalytics.comnih.gov In research on TcmR, EMSA was used to demonstrate a direct physical interaction between the purified this compound and the DNA of the tcmA-tcmR intergenic region. nih.gov Furthermore, these assays showed that this binding is specifically inhibited by the antibiotic tetracenomycin C, the inducer of the system. nih.gov This finding supports a model where tetracenomycin C binds to TcmR, causing the protein to release the DNA and allowing transcription to proceed.

Table 2: Components of a TcmR EMSA Reaction

ComponentPurpose
Labeled DNA ProbeA fragment of the tcmA-tcmR intergenic region, tagged for detection (e.g., with 32P). nih.gov
Purified this compoundThe protein being tested for DNA-binding activity. nih.gov
Binding BufferProvides optimal conditions (pH, salt concentration) for the protein-DNA interaction. oup.com
Competitor DNA (Optional)Unlabeled DNA used to test the specificity of the interaction. A specific competitor (the same intergenic sequence) should outcompete the labeled probe for binding, while a non-specific competitor should not. numberanalytics.com
Inducer (e.g., Tetracenomycin C)The molecule tested for its ability to disrupt the protein-DNA complex. nih.gov

DNase I footprinting is a high-resolution technique used to precisely identify the specific DNA sequence to which a protein binds. numberanalytics.comwikipedia.org The method is based on the principle that a protein bound to DNA protects that specific region from cleavage by the DNase I enzyme. sci-hub.senih.govspringernature.com A DNA fragment, labeled at one end, is incubated with the protein of interest (TcmR) and then lightly treated with DNase I, which cuts the DNA at random locations except where the protein is bound. wikipedia.org When the resulting DNA fragments are separated on a gel, the protected region appears as a gap, or "footprint," in the ladder of bands. sci-hub.secreativebiomart.net Footprinting experiments with TcmR revealed that it binds to a specific operator region within the tcmA-tcmR intergenic space. nih.gov Crucially, this binding site physically overlaps the promoter sequences for both the tcmA and tcmR genes, explaining how TcmR can effectively block transcription of both genes simultaneously. nih.gov

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding

Biochemical and Structural Studies

Biochemical and structural studies are fundamental to understanding the molecular mechanisms of TcmR. These studies involve the isolation of the protein and the determination of its three-dimensional structure and conformational dynamics.

Protein Purification and Characterization

The purification of TcmR is a critical first step for its detailed characterization. Recombinant DNA technology is often employed to express the this compound in a heterologous host, such as Escherichia coli or a suitable Streptomyces species, to obtain sufficient quantities for study. asm.org The purification process typically involves a series of chromatographic steps designed to separate TcmR from other cellular components based on its unique physicochemical properties. uvm.eduabcam.comvwr.com

A common purification strategy involves:

Cell Lysis: Breaking open the host cells to release the protein content. technologynetworks.com This can be achieved through mechanical methods like sonication or high-pressure homogenization, or non-mechanical methods such as enzymatic lysis or freeze-thaw cycles. vwr.com

Clarification: Removal of cellular debris by centrifugation or filtration to obtain a crude protein extract. abcam.comtechnologynetworks.com

Chromatography: A series of column chromatography steps are used to progressively purify the this compound. uvm.edu These can include:

Affinity Chromatography: This technique utilizes the specific binding affinity of TcmR for a particular ligand. vwr.com For instance, if the recombinant TcmR is engineered with a tag (e.g., a polyhistidine-tag), it can be selectively captured on a resin containing the corresponding binding partner (e.g., nickel-nitrilotriacetic acid). uvm.edu

Ion Exchange Chromatography: This method separates proteins based on their net charge. vwr.com

Size Exclusion Chromatography (Gel Filtration): This technique separates proteins based on their size and shape. vwr.com

Once purified, the this compound is characterized to confirm its identity and assess its purity and functional integrity. This characterization can involve techniques such as:

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To determine the molecular weight and purity of the protein. abcam.com

Mass Spectrometry: To confirm the precise molecular weight and potentially identify post-translational modifications.

Western Blotting: To detect the protein using specific antibodies.

Crystallography and Nuclear Magnetic Resonance (NMR) for Structure Determination

Determining the three-dimensional structure of TcmR is crucial for understanding how it binds to DNA and regulates gene expression. The two primary techniques for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: This powerful technique can provide atomic-resolution structures of proteins. youtube.com The process involves:

Crystallization: Growing highly ordered crystals of the purified this compound. This is often a challenging and iterative process involving the screening of numerous conditions. youtube.com

X-ray Diffraction: The crystals are then exposed to a beam of X-rays, which are diffracted by the electrons in the protein atoms. numberanalytics.com

Data Analysis: The diffraction pattern is recorded and used to calculate an electron density map, from which the atomic structure of the protein can be modeled. numberanalytics.com

Time-resolved crystallography can also be employed to capture snapshots of the protein in different functional states, providing insights into its dynamic behavior. numberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique used to determine the structure and dynamics of proteins in solution, which can be more representative of their native state. conductscience.comwikipedia.orgbruker.com Protein NMR involves:

Sample Preparation: The protein is typically labeled with stable isotopes such as ¹³C and ¹⁵N. wikipedia.org

Data Acquisition: A series of multidimensional NMR experiments are performed to obtain information about the chemical environment and spatial proximity of the atomic nuclei. google.com

Structure Calculation: The collected NMR data is used to calculate a family of structures that are consistent with the experimental restraints. conductscience.com

Spectroscopic Methods for Conformational Analysis

Various spectroscopic techniques are used to study the conformational changes in TcmR that may occur upon binding to its DNA target or other effector molecules. These methods provide information about the secondary and tertiary structure of the protein.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure content of proteins (e.g., alpha-helices, beta-sheets). By measuring the differential absorption of left and right circularly polarized light, changes in the protein's conformation can be monitored.

Fluorescence Spectroscopy: This technique can be used to probe the local environment of tryptophan and tyrosine residues within the protein. Changes in the fluorescence emission spectrum can indicate conformational changes that alter the exposure of these residues to the solvent.

Infrared (IR) Spectroscopy: IR spectroscopy can also provide information about the secondary structure of proteins by analyzing the vibrational frequencies of the polypeptide backbone. auremn.org.br

Bioinformatic and Computational Analyses

Bioinformatic and computational tools play a crucial role in modern TcmR research, enabling the prediction of its function, the identification of related proteins, and the analysis of its regulatory network.

Genome Mining for tcmR Homologs and Gene Clusters

Genome mining is a powerful computational approach used to identify biosynthetic gene clusters (BGCs) that may encode for novel natural products. nih.govrsc.org By searching genomic and metagenomic databases for sequences homologous to the tcmR gene, researchers can identify potential new tetracenomycin-like BGCs in other organisms. mdpi.com

This process typically involves:

Homology Searching: Using tools like BLAST (Basic Local Alignment Search Tool) to find genes with sequence similarity to tcmR. mdpi.com

Gene Cluster Analysis: Examining the genomic neighborhood of the identified homologs to see if they are part of a larger gene cluster that resembles the tetracenomycin BGC.

Phylogenetic Analysis: Constructing phylogenetic trees to understand the evolutionary relationships between different TcmR homologs and their associated BGCs.

This approach has the potential to uncover a wealth of new bioactive compounds and expand our understanding of the diversity and evolution of polyketide biosynthesis.

Promoter Prediction and Regulatory Motif Identification

To understand how TcmR regulates the expression of the tetracenomycin biosynthetic genes, it is essential to identify the promoter regions it binds to and the specific DNA sequence motifs it recognizes.

Promoter Prediction: Computational tools are used to predict the location of promoter regions within the tetracenomycin gene cluster. nih.govnih.govoup.comsoftberry.com These programs often rely on identifying conserved sequence elements, such as the -10 and -35 boxes in bacterial promoters.

Regulatory Motif Identification: Once potential promoter regions are identified, they can be analyzed to find conserved sequence motifs that may serve as TcmR binding sites. psu.eduoup.comnih.govneurips.cc Algorithms like MEME (Multiple Em for Motif Elicitation) are commonly used for this purpose. psu.edu The predicted motifs can then be experimentally validated using techniques such as electrophoretic mobility shift assays (EMSA) and DNase I footprinting to confirm that TcmR binds to these specific sequences. Transcriptional analysis has shown that the tcmA and tcmR genes have promoter regions that are oriented back-to-back and overlap. capes.gov.br

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the interactions between proteins and their ligands. While direct and extensive molecular docking and MD simulation studies specifically targeting the this compound from Streptomyces glaucescens are not widely available in the published literature, the methodologies can be understood by examining studies on homologous proteins, such as the tetracycline (B611298) repressor (TetR), to which TcmR shares functional and structural similarities. nih.gov TcmR is a transcriptional repressor that regulates the biosynthesis of the antibiotic tetracenomycin C, and its repressor function is inhibited by binding to tetracenomycin C. ontosight.ainih.gov Computational approaches are invaluable for elucidating the structural basis of this switching mechanism.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, tetracenomycin C within the this compound. mkjc.in This method involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then using a scoring function to rank them. The results can identify key amino acid residues involved in the interaction and predict the binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, simulating the movement of atoms and molecules over time. mkjc.inresearchgate.net This allows for the study of conformational changes in the protein upon ligand binding, the stability of the protein-ligand complex, and the calculation of binding free energies. researchgate.net

A comprehensive study on the homologous tetracycline repressor (TetR) from Escherichia coli utilized extensive MD simulations (up to 50 microseconds) to understand the allosteric mechanism linking ligand binding to DNA binding. nih.gov Such studies on homologous proteins provide a framework for how TcmR could be investigated.

Simulation Setup and Parameters:

In a typical MD simulation study of a repressor protein like TetR, the initial coordinates are taken from crystal structures available in the Protein Data Bank (PDB). nih.gov The simulations are often performed for the protein in its apo (ligand-free), ligand-bound, and DNA-bound states to capture the different functional conformations. nih.gov The following table outlines typical parameters used in such simulations, which would be applicable to future studies on TcmR.

ParameterDescriptionTypical Values/Software
Force Field A set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Water Model Explicit representation of solvent molecules.TIP3P, SPC/E
System Neutralization Addition of counter-ions to neutralize the system's charge.Na+, Cl-
Simulation Engine Software used to run the MD simulations.GROMACS, AMBER, NAMD
Ensemble Thermodynamic conditions (e.g., constant temperature and pressure).NPT (isothermal-isobaric)
Temperature The temperature at which the simulation is run.300 K
Pressure The pressure at which the simulation is run.1 bar
Simulation Time The duration of the simulation.Nanoseconds (ns) to microseconds (µs)

Analysis of Ligand-Protein Interactions:

MD simulations generate large trajectories that can be analyzed to understand the details of ligand-protein interactions. Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand from a reference structure over time, indicating the stability of the system. In simulations of repressor proteins, the RMSD of the protein backbone and the ligand are monitored to ensure the complex remains stable throughout the simulation. nih.govplos.org

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of individual amino acid residues. Residues in the ligand-binding pocket and DNA-binding domains are of particular interest as their flexibility can change upon ligand binding. nih.gov

Hydrogen Bond Analysis: This analysis quantifies the hydrogen bonds formed between the protein and the ligand, which are crucial for binding specificity and stability. amegroups.org

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand to the protein. nih.gov These calculations can help in comparing the binding affinities of different ligands or mutants.

Conformational Changes and Allostery:

A key application of MD simulations is to study the conformational changes that a protein undergoes upon ligand binding, which is central to the function of allosteric proteins like TcmR and TetR. nih.govnih.govnih.gov For TetR, simulations have shown that in the absence of a ligand (apo state), the protein samples a broad range of conformations. nih.gov The binding of the tetracycline ligand stabilizes a specific conformation where the DNA-binding domains are reoriented, reducing their affinity for the DNA operator site. nih.gov

To quantify these conformational changes, specific "order parameters" are defined. For a repressor protein, these could include:

Inter-domain distance: The distance between the centers of mass of the two DNA-binding domains. This distance changes significantly between the DNA-bound and ligand-bound states. nih.gov

Helical angles: The angles between helices in the DNA-binding and ligand-binding domains.

By projecting the simulation trajectory onto a free energy landscape defined by these order parameters, researchers can visualize the different conformational states of the protein and the transitions between them. nih.gov For TetR, these landscapes illustrate a clear conformational selection mechanism, where the ligand selectively binds to and stabilizes a pre-existing conformation that is incompatible with DNA binding. nih.gov

The following table summarizes hypothetical findings that could be expected from a molecular dynamics study on TcmR, based on the knowledge from its homolog, TetR.

FindingDescriptionImplication for TcmR Function
Identification of Key Binding Residues Specific amino acids in the TcmR binding pocket forming stable hydrogen bonds and hydrophobic interactions with tetracenomycin C.These residues would be critical for the specific recognition of the antibiotic and could be targets for mutagenesis studies to alter TcmR function.
Conformational Change in DNA-Binding Domain Upon binding of tetracenomycin C, the DNA-binding helices of TcmR undergo a significant conformational change, moving further apart.This change would explain how ligand binding leads to the dissociation of TcmR from its DNA operator, thus de-repressing the transcription of the tcm genes.
Allosteric Network Identification of a network of residues that connect the ligand-binding site to the DNA-binding domain, transmitting the conformational change.Understanding this network would provide a complete picture of the allosteric regulation of TcmR and could inform the design of novel effector molecules.
Calculated Binding Affinity A calculated binding free energy for the TcmR-tetracenomycin C complex that correlates with experimentally determined values.This would validate the computational model and allow for the virtual screening of other potential ligands.

Future Research Directions

Elucidating Undiscovered TcmR Protein Ligands

While tetracenomycin C is the established ligand for TcmR, the vast chemical repertoire of Streptomyces suggests the existence of other endogenous molecules that could act as ligands. wikipedia.org Identifying these currently unknown effectors is paramount for a complete picture of the regulatory network governing tetracenomycin biosynthesis. The diversity of ligands for TetR-family regulators (TFRs) is a major point of interest, as they can include not only antibiotics but also carbohydrates, fatty acids, metal ions, and proteins. frontiersin.orgnih.gov

Future research should focus on systematic screening for these molecules. Methodologies such as phylogenomics can be employed to predict and identify cognate ligands for TFRs. frontiersin.orgresearchgate.net Experimental approaches could involve affinity chromatography coupled with mass spectrometry, using purified TcmR to capture binding partners from Streptomyces lysates. otterbein.edu Furthermore, computational docking could screen libraries of known Streptomyces metabolites against the TcmR ligand-binding domain structure to identify potential candidates for further in vitro validation. frontiersin.org

High-Resolution Structural Determination of this compound in Complex with DNA and Ligand

A complete, high-resolution atomic structure of the ternary complex—this compound, its operator DNA (tcmO), and its ligand (e.g., tetracenomycin C)—is a critical goal. While the structures of many proteins and their complexes are known, obtaining a structure of the full TcmR-DNA-ligand complex would provide unprecedented insight into the allosteric mechanism of derepression. nih.gov This structural data is essential for understanding how ligand binding in one domain triggers the conformational changes in the DNA-binding domain that lead to its release from the operator. plos.org

Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools for determining the structure of such large protein-DNA complexes. researchgate.netecancer.orgkcl.ac.uk A high-resolution structure would illuminate the precise molecular interactions at the interfaces between protein and ligand, protein and DNA, and within the protein domains themselves. researchgate.net This knowledge is foundational for future structure-based protein engineering to create TcmR variants with novel specificities.

Systems Biology Approaches to Map the Complete TcmR Regulatory Network

The influence of TcmR may extend beyond the direct regulation of the tetracenomycin gene cluster. A systems biology approach is necessary to define the complete TcmR regulon and understand its broader role in cellular physiology. nih.govwikipedia.org Such approaches allow for the integration of multiple layers of biological information to model complex interaction networks. wikipedia.orgoup.com

Genome-wide techniques are central to this endeavor. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can identify all direct DNA binding sites for TcmR across the Streptomyces genome. mdpi.comgithub.io This can be complemented by RNA sequencing (RNA-seq) to compare the transcriptomes of wild-type and tcmR-mutant strains, revealing all genes whose expression is influenced by TcmR, either directly or indirectly. mdpi.comnih.govnih.gov Integrating these "omics" datasets will generate a comprehensive map of the TcmR regulatory network, potentially uncovering links to other metabolic or developmental pathways. researchgate.net

Investigating this compound's Role in Cross-Species Interactions

In their natural soil habitat, Streptomyces are part of complex microbial communities where secondary metabolites are thought to function as signals or weapons. researchgate.net The production of tetracenomycin C, controlled by TcmR, may play a role in mediating these ecological interactions. wikipedia.orgnih.gov For instance, studies have identified tetracenomycin X, a related compound, in Streptomyces strains isolated from ant-associated environments, suggesting a role in defensive symbioses. researchgate.netnih.govmdpi.com

Future research could utilize co-culture experiments, growing Streptomyces glaucescens with other soil microbes (bacteria or fungi) to investigate changes in tcmR expression and tetracenomycin C production. Reporter gene fusions to TcmR-regulated promoters could be used to monitor the activation of the pathway in response to specific microbial signals. This line of inquiry into the chemical ecology of Streptomyces could reveal novel functions for TcmR and the antibiotic it regulates.

Developing Advanced Genetic Tools for Modulating TcmR Activity in Streptomyces

The ability to precisely and dynamically control TcmR activity is essential for both dissecting its function and for biotechnological applications, such as optimizing antibiotic production. rice.edu Developing more sophisticated genetic tools for use in Streptomyces is a key research objective. rice.edunih.gov

The CRISPR-Cas system, including CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa), has been adapted for Streptomyces and offers a powerful way to program gene expression. rice.edunih.govnih.govoup.com These tools can be used to repress (tcmRi) or activate (tcmRa) the expression of tcmR or its target genes with high specificity, allowing researchers to perturb the regulatory network and activate silent biosynthetic gene clusters. rice.edunih.govresearchgate.net Engineering TcmR variants that are responsive to external stimuli, such as light or a non-native inducer molecule, would provide even finer temporal control over gene expression, facilitating advanced studies of its regulatory dynamics and enabling new strategies for metabolic engineering.

Table of Proposed for this compound

Research Area Key Question Proposed Techniques Potential Impact
Ligand Discovery Does TcmR bind other endogenous molecules besides tetracenomycin C? Affinity Chromatography-Mass Spectrometry, In Silico Docking, Phylogenomics Complete understanding of the regulatory inputs controlling tetracenomycin C production.
Structural Biology What is the precise 3D structure of the TcmR-DNA-ligand ternary complex? X-ray Crystallography, Cryo-Electron Microscopy (cryo-EM) Detailed mechanistic insight into allosteric regulation and a blueprint for protein engineering.
Systems Biology What is the full set of genes and pathways regulated by TcmR? Chromatin Immunoprecipitation-Sequencing (ChIP-seq), RNA-Sequencing (RNA-seq) A comprehensive map of the TcmR regulon, revealing its global role in cellular physiology.
Chemical Ecology Does TcmR play a role in mediating interactions with other microbes? Co-culture Experiments, Reporter Gene Fusions Uncovering the ecological function of TcmR and tetracenomycin C in microbial communities.

| Genetic Tool Development | How can TcmR activity be precisely controlled for research and biotechnology? | CRISPRi/CRISPRa Systems, Protein Engineering (e.g., light/inducer-sensitive variants) | Advanced tools for dynamic control of gene expression to study regulation and optimize metabolite production. |

Table of Mentioned Chemical Compounds

Compound Name Class/Role
Tetracenomycin C Aromatic polyketide antibiotic, ligand for this compound

Q & A

Q. What is the primary molecular function of TcmR in Streptomyces glaucescens?

TcmR is a transcriptional repressor that binds to the intergenic region between the divergently oriented tcmA (antibiotic resistance gene) and tcmR (regulator gene). It inhibits transcription of both genes by sterically blocking RNA polymerase access to their promoters. This repression is relieved upon binding of tetracycline derivatives (e.g., tetracenomycin C, TCM C), which induces conformational changes in TcmR, dissociating it from DNA . Key Method : Gel retardation assays with MluI-digested DNA fragments (200 bp intergenic region) confirmed TcmR binding specificity. Competition experiments showed TCM C disrupts DNA-TcmR interactions .

Q. How is TcmR expression regulated in its native host?

TcmR expression is autoregulated via two promoters:

  • Constitutive promoter (p2) : Maintains basal TcmR levels to repress tcmA transcription under non-inducing conditions.
  • Inducible promoter (p1) : Activated upon TCM C accumulation, increasing TcmR production for feedback repression . Key Evidence : S1 nuclease mapping revealed tcmR mRNA levels rise 30-fold in S. glaucescens WMH1068 upon TCM C induction .

Q. What standard methods are used to study TcmR-DNA interactions?

  • Gel retardation (EMSA) : Radiolabeled DNA fragments (e.g., MluI-digested intergenic region) incubated with purified TcmR or crude extracts. Competition with unlabeled DNA or TCM C validates specificity .
  • DNase I footprinting : Identifies TcmR binding sites within the intergenic region. Protected areas correlate with promoter regions for tcmA (-35/-10 elements) and tcmR .
  • Southern blotting : Confirmed tcmR deletion in mutant strains (e.g., S. glaucescens WMH1446) using restriction digest patterns .

Advanced Research Questions

Q. How to design experiments to resolve contradictory DNA-binding data in crude extracts?

Initial studies detected nonspecific DNA-binding proteins in S. glaucescens extracts, complicating TcmR-specific analyses. To mitigate:

  • Overexpress TcmR in E. coli : Use plasmids like pWHM636 (tac promoter-driven tcmR) to obtain pure protein (verified via SDS-PAGE; ~26 kDa band) .
  • Competitive binding assays : Include excess nonspecific DNA (e.g., salmon sperm DNA) to reduce background interference . Key Finding : Purified TcmR binds the intergenic region with higher affinity (Kd ~10 nM) than crude extracts .

Q. What experimental approaches validate TcmR’s role in tcmA repression?

  • Gene knockout : Delete tcmR (e.g., via homologous recombination in S. glaucescens WMH1446). Northern blotting shows constitutive tcmA transcription in mutants, unlike inducible expression in wild-type strains .
  • Cross-species studies : Introduce tcmA-tcmR into S. lividans. TCM C induction is required for tcmA transcription only when tcmR is present, confirming conserved regulatory logic .

Q. How to analyze TcmR’s structural interactions with TCM C?

  • Inducer titration in EMSA : Incremental TCM C addition reduces DNA-TcmR complex formation, indicating ligand-induced dissociation .
  • Site-directed mutagenesis : Modify putative TCM C-binding residues (e.g., hydrophobic pockets predicted from homology to TetR). Test mutants for loss of inducer sensitivity . Data Note : TCM C does not degrade TcmR but alters its DNA-binding conformation, as shown by circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. Why does tcmA transcription occur at low levels even when TcmR is present?

  • Leaky repression : TcmR binding to the intergenic region does not fully block RNA polymerase. S1 mapping detected faint tcmA transcripts in uninduced wild-type strains .
  • Alternative promoters : The tcmR-p2 promoter produces low-level transcripts that bypass TcmR-binding sites under stress .

Methodological Recommendations

  • Protein-DNA interaction studies : Use DNase I footprinting over EMSA for precise binding-site mapping .
  • Quantitative analysis : Pair scintillation counting of radiolabeled probes with densitometry for mRNA quantification .
  • Strain validation : Confirm tcmR deletions via PCR amplification of flanking regions and sequencing .

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